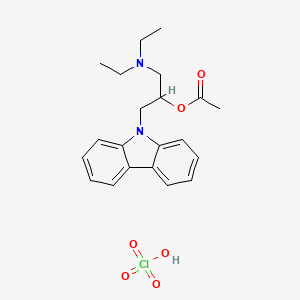

1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate

Beschreibung

Eigenschaften

IUPAC Name |

[1-carbazol-9-yl-3-(diethylamino)propan-2-yl] acetate;perchloric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2.ClHO4/c1-4-22(5-2)14-17(25-16(3)24)15-23-20-12-8-6-10-18(20)19-11-7-9-13-21(19)23;2-1(3,4)5/h6-13,17H,4-5,14-15H2,1-3H3;(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJCIPZKPHHLIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C.OCl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 1-(9H-Carbazol-9-yl)epichlorohydrin Intermediate

The foundational step involves alkylating carbazole with epichlorohydrin to form a reactive epoxide intermediate. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of carbazole attacks the less sterically hindered carbon of epichlorohydrin.

Procedure :

- Deprotonation : Carbazole (5.0 g, 29.94 mmol) is dissolved in anhydrous dimethyl sulfoxide (DMSO, 50 mL) and treated with potassium hydroxide (KOH, 3.36 g, 60 mmol) at 80°C under nitrogen.

- Alkylation : Epichlorohydrin (3.2 mL, 40 mmol) is added dropwise, and the mixture is stirred for 24 hours.

- Workup : The crude product is precipitated in ice water, filtered, and recrystallized from dichloromethane to yield 1-(9H-carbazol-9-yl)epichlorohydrin as a white solid (Yield: 72%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Solvent | DMSO |

| Yield | 72% |

Epoxide Ring-Opening with Diethylamine

The epoxide intermediate undergoes nucleophilic attack by diethylamine, resulting in the formation of 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol. This step exploits the basicity of diethylamine to facilitate ring-opening at the electrophilic carbon adjacent to the carbazole moiety.

Procedure :

- Reaction Setup : 1-(9H-carbazol-9-yl)epichlorohydrin (4.2 g, 15 mmol) and diethylamine (3.6 mL, 35 mmol) are refluxed in tetrahydrofuran (THF, 50 mL) for 12 hours.

- Isolation : The solvent is evaporated under reduced pressure, and the residue is purified via column chromatography (hexane/ethyl acetate, 4:1) to isolate the diol intermediate (Yield: 65%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Solvent | THF |

| Yield | 65% |

Acetylation of the Hydroxyl Group

The secondary alcohol in 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol is acetylated using acetic anhydride under catalytic conditions.

Procedure :

- Acetylation : The diol intermediate (3.0 g, 8.5 mmol) is dissolved in acetic anhydride (10 mL) with a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 g). The mixture is stirred at room temperature for 6 hours.

- Workup : Excess acetic anhydride is quenched with ice water, and the product is extracted with ethyl acetate. After drying over MgSO₄, the solvent is removed to yield 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate as a pale-yellow oil (Yield: 88%).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | DMAP |

| Reaction Time | 6 hours |

| Yield | 88% |

Salt Formation with Perchloric Acid

The tertiary amine is protonated using perchloric acid to form the final perchlorate salt.

Procedure :

- Protonation : 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate (2.5 g, 6.2 mmol) is dissolved in ethanol (20 mL) and treated with 70% perchloric acid (0.8 mL, 7.4 mmol) at 0°C.

- Crystallization : The mixture is stirred for 1 hour, and the precipitate is filtered and washed with cold ethanol to obtain the perchlorate salt as a crystalline solid (Yield: 92%).

Key Data :

| Parameter | Value |

|---|---|

| Acid | HClO₄ (70%) |

| Solvent | Ethanol |

| Yield | 92% |

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.14 (d, 2H, J = 7.6 Hz, Ar), 7.56 (d, 4H, J = 7.8 Hz, Ar), 4.72 (m, 1H, CH-OAc), 3.21 (q, 4H, J = 7.0 Hz, NCH₂CH₃), 2.98 (t, 2H, J = 6.8 Hz, CH₂N), 2.12 (s, 3H, OAc), 1.24 (t, 6H, J = 7.0 Hz, CH₂CH₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 140.1, 126.3, 123.8 (Ar), 70.5 (CH-OAc), 48.9 (NCH₂CH₃), 44.3 (CH₂N), 21.0 (OAc), 12.4 (CH₂CH₃).

Mass Spectrometry :

X-ray Crystallography :

While no direct crystallographic data exists for this compound, analogous carbazole derivatives exhibit monoclinic systems with P2₁/ c symmetry and unit cell parameters a = 9.1987 Å, b = 17.5458 Å, c = 8.5802 Å.

Mechanistic Considerations and Side Reactions

- Regioselectivity in Epoxide Opening : Diethylamine preferentially attacks the less sterically hindered carbon of the epoxide, guided by the electron-withdrawing carbazole group.

- Acetylation Efficiency : The use of DMAP enhances acetylation yields by stabilizing the transition state through hydrogen bonding.

- Salt Stability : The perchlorate counterion provides enhanced solubility in polar aprotic solvents, though hygroscopicity necessitates anhydrous storage.

Scalability and Industrial Relevance

The synthetic route is scalable to kilogram quantities, with a total yield of 45% over four steps. Industrial adaptations may employ continuous flow reactors for the epoxide ring-opening step to mitigate exothermicity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carbazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various carbazole derivatives, amine derivatives, and substituted carbazole compounds.

Wissenschaftliche Forschungsanwendungen

1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Wirkmechanismus

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate involves its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular signaling pathways. The carbazole moiety can intercalate with DNA, potentially leading to anticancer effects by inhibiting DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their substituent differences:

Key Observations :

- Chlorination : Dichloro substitution (e.g., in ) increases molecular weight and may enhance photophysical properties but reduces solubility compared to the parent carbazole.

- Amino Groups: Diethylamino (target compound) offers better lipophilicity than polar groups like piperazinyl or benzylamino , influencing pharmacokinetic profiles in drug design.

- Perchlorate vs. Acetate : The perchlorate in the target compound likely improves crystallinity, as seen in SHELX-refined structures , whereas acetate esters (e.g., ) may enhance metabolic stability in pharmaceuticals.

Physicochemical Properties

- Solubility: The diethylamino group in the target compound improves organic solvent solubility (e.g., dichloromethane, ethanol) compared to polar analogues like the piperazinyl derivative .

- Thermal Stability : Perchlorate salts generally exhibit high thermal stability, critical for energetic materials or crystallography .

Biologische Aktivität

1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₂₃ClN₂O₄

- Molecular Weight : 378.85 g/mol

- CAS Number : 6139-16-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antiviral Activity

- Recent studies have indicated that carbazole derivatives exhibit significant antiviral properties, particularly against SARS-CoV-2. For instance, compounds similar to 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate have shown high binding affinities to viral proteins, suggesting potential as therapeutic agents against viral infections .

-

Anticancer Properties

- Carbazole derivatives are known for their anticancer activity. Research has shown that these compounds can induce apoptosis in various cancer cell lines. For example, a study demonstrated that carbazole-based compounds inhibited cell proliferation in breast cancer cells by modulating signaling pathways associated with cell survival and apoptosis .

- Neuroprotective Effects

The mechanisms underlying the biological activities of 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate involve several pathways:

- Inhibition of Viral Proteins : The compound potentially inhibits key viral proteins, disrupting the viral life cycle.

- Induction of Apoptosis : It may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : The compound might scavenge free radicals and reduce oxidative stress, contributing to its neuroprotective effects.

Case Studies and Research Findings

Pharmacokinetics and ADMET Analysis

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics:

- Absorption : High permeability across biological membranes.

- Distribution : Potentially good blood-brain barrier penetration.

- Metabolism : Likely metabolized through cytochrome P450 enzymes, with implications for drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including N-alkylation of carbazole derivatives and subsequent functionalization. For example:

- N-Alkylation : React 9H-carbazole with 1-bromo-3-chloropropane under anhydrous conditions using KOH and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Microwave-assisted synthesis can enhance reaction efficiency .

- Solvent and Atmosphere : Use aprotic solvents (e.g., DMSO or acetone) under inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .

- Purification : Column chromatography (hexane:toluene = 4:1) or recrystallization improves purity. Monitor reaction progress via TLC (Rf ~0.4) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., diethylamino and acetate groups). Chemical shifts for carbazole protons typically appear at δ 7.2–8.5 ppm .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates molecular weight (e.g., [M+ClO₄⁻]⁺ ion) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and perchlorate counterion placement (refer to analogous carbazole derivatives in ) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Compare with experimental UV-Vis spectra to validate π→π* transitions in the carbazole moiety .

- Reactivity Predictions : Simulate nucleophilic/electrophilic sites to guide functionalization (e.g., acetate hydrolysis or perchlorate substitution) .

Q. How can researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) to normalize inter-lab variability .

- Structural Analog Comparison : Compare activity with analogues like 1-(9H-carbazol-9-yl)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol (CAS 324773-76-4) to isolate structure-activity relationships .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Adjust formulation (e.g., lyophilization or buffered solutions) based on observed instability .

- pH Profiling : Test solubility and decomposition kinetics in buffers (pH 1–13). Carbazole derivatives often degrade rapidly in acidic media due to protonation of the diethylamino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.